

Application of 4-Nitrobenzene-azo-orcinol in textile dyeing processes.

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Compound of Interest

Compound Name: 4-Nitrobenzene-azo-orcinol

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An In-Depth Technical Guide to the Application of **4-Nitrobenzene-azo-orcinol** in Textile Dyeing Processes

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of **4-Nitrobenzene-azo-orcinol** for textile dyeing. A monoazo dye, **4-Nitrobenzene-azo-orcinol**, is an organic compound recognized for its properties as a dye intermediate capable of producing vibrant colors with strong lightfastness.[1] This guide delves into the fundamental principles of its synthesis via diazotization and azo coupling, provides detailed, field-proven protocols for its application to various textile substrates, and outlines standardized methods for evaluating the performance of the resulting dyed fabrics. The protocols are designed to be self-validating, with causality behind experimental choices explained to ensure technical accuracy and reproducibility.

Introduction to 4-Nitrobenzene-azo-orcinol

4-Nitrobenzene-azo-orcinol is a synthetic organic colorant belonging to the vast family of azo dyes, which constitute 60-70% of all dyes used in the textile industry.[2][3] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.[3][4] This chromophoric group is responsible for the intense coloration of these compounds. **4-**

Nitrobenzene-azo-orcinol is specifically a monoazo dye, meaning it contains a single azo linkage.

Its chemical structure, featuring a nitro group as an electron-withdrawing moiety and hydroxyl groups from the orcinol component as electron-donating groups, creates an extended system of conjugated double bonds. This electronic configuration is responsible for its ability to absorb light in the visible spectrum, thus appearing colored. The specific shade and intensity are influenced by the electronic nature of the aromatic systems and the substituents present.

Chemical Profile:

Property	Value	Reference
IUPAC Name	5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol	[1]
CAS Number	607-96-5	[1][5][6]
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₄	[1]
Molecular Weight	273.24 g/mol	[1]
Appearance	Azo dye intermediate with a bright chromophore	[1]

Diagram 1: Chemical Structure of **4-Nitrobenzene-azo-orcinol**

Caption: Chemical structure of **4-Nitrobenzene-azo-orcinol**.

Synthesis Protocol

The synthesis of **4-Nitrobenzene-azo-orcinol** is a classic two-step process common for most azo dyes: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3]

Step 1: Diazotization of 4-Nitroaniline In this step, the primary amine (4-nitroaniline) is converted into a diazonium salt using nitrous acid (HNO₂). Because nitrous acid is unstable, it

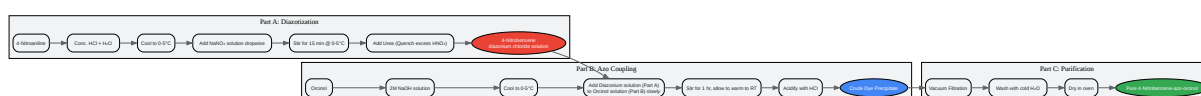
is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[7]
[8]

Causality: The reaction must be performed at a low temperature (0-5°C). This is critical because the resulting diazonium salt is highly unstable at higher temperatures and would decompose, primarily yielding phenols and nitrogen gas, thus preventing the subsequent coupling reaction.[9]

Step 2: Azo Coupling The electrophilic diazonium salt then attacks the electron-rich ring of the coupling component, orcinol (5-methyl-1,3-benzenediol), in an electrophilic aromatic substitution reaction.

Causality: The coupling reaction is typically carried out in a slightly alkaline solution. The hydroxyl groups on the orcinol are deprotonated to form phenoxide ions, which are much stronger activating groups than hydroxyls, thus significantly increasing the nucleophilicity of the aromatic ring and facilitating the electrophilic attack by the diazonium ion.

Diagram 2: Synthesis Workflow for **4-Nitrobenzene-azo-orcinol**



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Caption: Step-by-step workflow for the synthesis of **4-Nitrobenzene-azo-orcinol**.

Detailed Synthesis Protocol

Materials:

Reagent	M.W. (g/mol)	Amount (mmol)	Mass/Volume
4-Nitroaniline	138.12	10	1.38 g
Concentrated HCl	36.46	-	~4 mL
Sodium Nitrite (NaNO ₂)	69.00	10.5	0.72 g
Urea	60.06	~5	~0.3 g
Orcinol (anhydrous)	124.14	10	1.24 g
Sodium Hydroxide (NaOH)	40.00	-	For 2M solution

Procedure:

- **Diazotization:** a. In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 20 mL of 2M hydrochloric acid. Gentle heating may be required to fully dissolve the amine.[9] b. Cool the solution to 0-5°C in an ice-water bath. Crushed ice can be added directly to the mixture to ensure the temperature is maintained.[9] c. In a separate test tube, dissolve 0.72 g of sodium nitrite in 5 mL of distilled water. d. Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10 minutes, ensuring the temperature does not rise above 5°C. e. Stir the mixture for an additional 15 minutes in the ice bath. The formation of the diazonium salt is complete. f. Quality Control: To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess HNO₂. Add a small amount of urea (~0.3 g) to the reaction mixture to quench any remaining nitrous acid, which could otherwise cause unwanted side reactions.
- **Azo Coupling:** a. In a separate 250 mL beaker, dissolve 1.24 g of orcinol in 20 mL of 2M sodium hydroxide solution. b. Cool this solution in an ice-water bath to 0-5°C. c. Slowly, and with constant stirring, add the previously prepared cold diazonium salt solution to the cold orcinol solution. d. A deeply colored precipitate should form almost immediately. e. Continue stirring the reaction mixture for 1 hour, allowing it to slowly warm to room temperature.
- **Isolation and Purification:** a. Acidify the reaction mixture by adding 10 mL of 2M hydrochloric acid to precipitate the dye fully. b. Collect the solid dye product by vacuum filtration using a

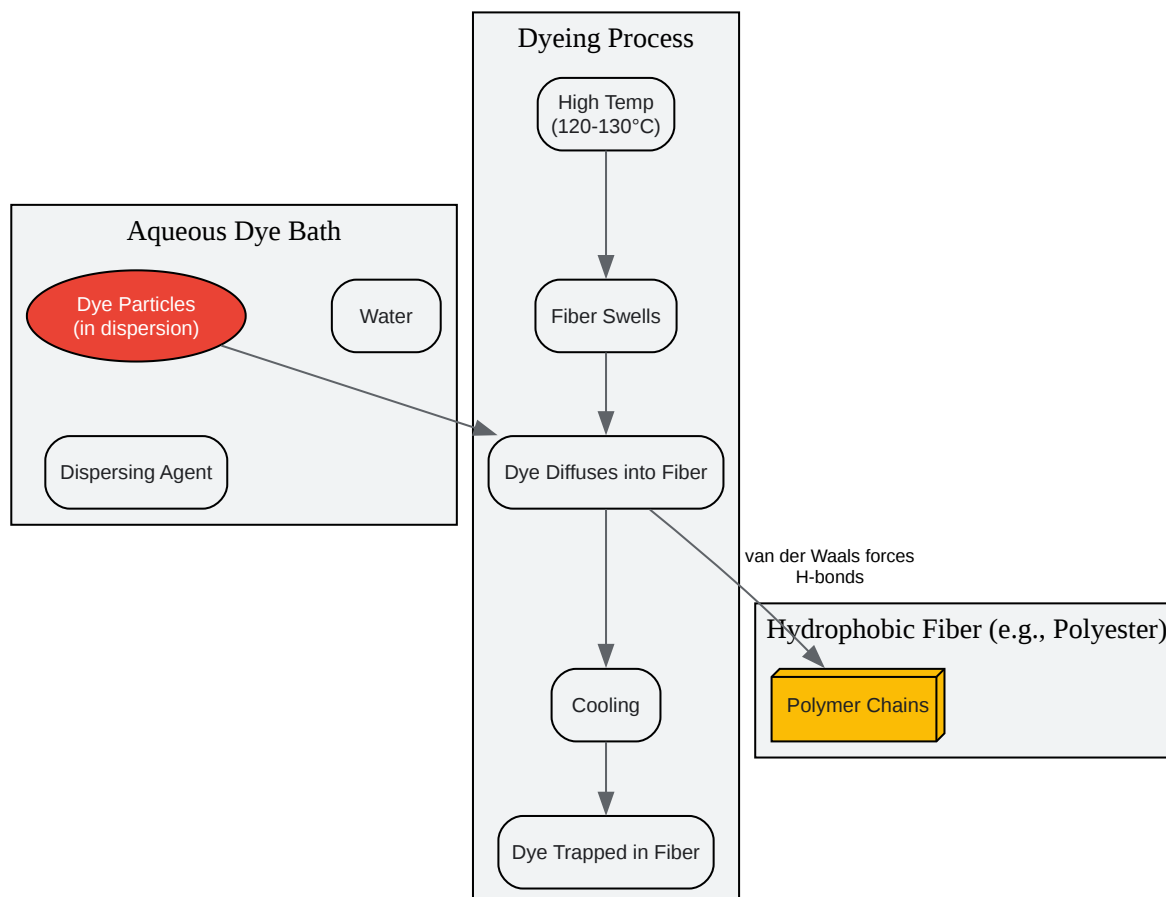
Büchner funnel. c. Wash the filter cake with several portions of cold distilled water to remove any inorganic salts. d. Dry the purified **4-Nitrobenzene-azo-orcinol** in an oven at 60-70°C.

Application in Textile Dyeing: Principles and Protocols

4-Nitrobenzene-azo-orcinol, being a small, non-ionic molecule with low water solubility, is classified as a disperse dye. Disperse dyes are the primary class used for coloring hydrophobic synthetic fibers like polyester (PES) and nylon (polyamide, PA).^{[10][11]} They can also be applied to natural fibers like wool and silk under specific conditions.

Mechanism of Dyeing: The principle of disperse dyeing involves applying the dye from a fine aqueous dispersion. At high temperatures (typically 100-130°C), the hydrophobic fibers swell, opening their amorphous regions. The dye molecules, having minimal water solubility, partition from the aqueous phase and diffuse into the swollen fiber structure. Inside the fiber, the dye is held in place by non-ionic forces such as hydrogen bonds and van der Waals interactions.

Diagram 3: Dye-Fiber Interaction Mechanism (Disperse Dyeing)



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Caption: Mechanism of disperse dyeing for hydrophobic fibers.

Protocol 1: High-Temperature Dyeing of Polyester (PES) Fabric

Causality: Polyester has a highly crystalline and compact structure, requiring high thermal energy (or a chemical carrier) to allow dye molecules to penetrate the fiber. Dyeing is performed under pressure at temperatures above 100°C.

Materials & Equipment:

- Scoured polyester fabric
- **4-Nitrobenzene-azo-orcinol** dye
- Dispersing agent (e.g., a lignosulphonate-based product)
- Acetic acid (to adjust pH)
- High-temperature, high-pressure (HTHP) laboratory dyeing machine

Procedure:

- Pre-treatment (Scouring): a. Wash the polyester fabric with a solution containing 1 g/L of a non-ionic detergent at 60°C for 20 minutes to remove any oils, waxes, or impurities. b. Rinse thoroughly with hot and then cold water.
- Dye Bath Preparation: a. Prepare a stock dispersion of the dye. For a 1% "on weight of fiber" (owf) dyeing, paste 0.1 g of **4-Nitrobenzene-azo-orcinol** with 0.1 g of dispersing agent and a small amount of cold water. Gradually add hot water to make a fine, stable dispersion. b. Set the liquor ratio (the ratio of the volume of dye liquor to the weight of the fabric) to 20:1. For 10 g of fabric, this requires 200 mL of water. c. Fill the dyeing vessel with the required amount of water, add the dye dispersion, and add 1 g/L of dispersing agent. d. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. This is the optimal pH for polyester dyeing to prevent dye degradation and ensure consistent uptake.
- Dyeing Cycle: a. Place the wetted polyester fabric into the dye bath. b. Seal the dyeing machine and begin heating. Raise the temperature from ambient to 130°C at a rate of 2°C/minute. c. Hold the temperature at 130°C for 60 minutes. d. Cool the machine down to 70°C at a rate of 3°C/minute. e. Drain the dye bath.
- Post-treatment (Reduction Clearing): a. Causality: This step is crucial for removing loose dye particles adhering to the fiber surface, which is essential for achieving good wash fastness and preventing color bleeding. b. Prepare a bath containing 2 g/L sodium hydrosulphite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent. c. Treat the dyed fabric in this bath at

70-80°C for 20 minutes. d. Rinse the fabric thoroughly with hot water, then cold water, and allow it to dry.

Protocol 2: Dyeing of Wool and Silk Fibers

Causality: Wool and silk are protein fibers. While they can be dyed with disperse dyes, the conditions must be milder to prevent fiber damage. Dyeing is typically done at or near the boil (95-100°C) in an acidic medium. The acid protonates the amino groups in the protein fibers, creating cationic sites (-NH_3^+) that can attract the slightly polar dye molecules.

Materials & Equipment:

- Scoured wool or silk fabric
- **4-Nitrobenzene-azo-orcinol** dye
- Dispersing agent
- Acetic acid or Formic acid (to adjust pH)
- Atmospheric laboratory dyeing machine (e.g., water bath with beaker)

Procedure:

- Pre-treatment (Scouring): a. Gently wash wool or silk with a neutral pH detergent (e.g., 0.5 g/L) at 40-50°C for 15 minutes. b. Rinse well with lukewarm water.
- Dye Bath Preparation: a. Prepare the dye dispersion as described in Protocol 1 (1% owf). b. Set a liquor ratio of 30:1. c. Fill the dyeing vessel with water, add the dye dispersion, and 0.5 g/L of a suitable dispersing/leveling agent. d. Adjust the pH to 4.5-5.0 using acetic acid. An acidic pH is vital for protonating the fiber's amino groups, creating sites for dye interaction.
- Dyeing Cycle: a. Immerse the wet fabric in the cold dye bath. b. Raise the temperature to 98°C over 45 minutes. c. Hold at 98°C for 60-90 minutes, ensuring gentle agitation to promote level dyeing. d. Allow the bath to cool gradually before removing the fabric. Rapid cooling can cause creasing, especially in silk.

- Post-treatment: a. Rinse the dyed fabric in warm water (40-50°C) and then cold water until the water runs clear. b. A light soaping with a neutral detergent may be performed to improve wet fastness. c. Finally, rinse and dry the fabric at a moderate temperature.

Performance Evaluation of Dyed Textiles

To validate the effectiveness of the dyeing protocols, the dyed fabrics must be subjected to standardized fastness tests. These tests simulate the conditions the textile will face during consumer use, such as washing, exposure to light, and abrasion.

Standard Fastness Testing Methods:

Fastness Property	Standard Test Method	Principle	Rating Scale
Colorfastness to Washing	ISO 105-C06	The dyed sample, in contact with multifiber fabric, is laundered in a soap/soda solution with steel balls to simulate multiple domestic washes.	Grey Scale for Color Change (1-5) & Staining (1-5)
Colorfastness to Light	ISO 105-B02	The dyed sample is exposed to a controlled artificial light source (Xenon arc lamp) that mimics natural sunlight.	Blue Wool Scale (1-8)
Colorfastness to Rubbing	ISO 105-X12	A standard white cotton cloth (crock cloth) is rubbed against the surface of the dyed sample under specified pressure. Assessed for both dry and wet rubbing.	Grey Scale for Staining (1-5)

Interpretation of Results:

- Grade 5 (or 8 for light) represents excellent fastness with no change.
- Grade 1 represents very poor fastness with significant color change or staining.
- For most apparel applications, a fastness rating of 4 or higher is considered very good.[\[3\]](#)[\[10\]](#)

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